molecular formula C6H4Br2S B7985745 3,5-Dibromobenzenethiol CAS No. 144450-51-1

3,5-Dibromobenzenethiol

Cat. No. B7985745
CAS RN: 144450-51-1
M. Wt: 267.97 g/mol
InChI Key: AZVGHTVANGAGFT-UHFFFAOYSA-N
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Description

3,5-Dibromobenzenethiol is a useful research compound. Its molecular formula is C6H4Br2S and its molecular weight is 267.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dibromobenzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromobenzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Synthesis : 1,2-Dibromobenzenes, closely related to 3,5-Dibromobenzenethiol, are valuable precursors for various organic transformations. These compounds are crucial in the synthesis of derivatives through regioselective bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux & Colobert, 2011).

  • Analytical Chemistry : In a study involving 3,5-dibromosalicylaldehyde-(2-aminobenzenethiol), a compound structurally similar to 3,5-Dibromobenzenethiol, a new spectrophotometric method for the determination of copper was developed. This method is significant in analyzing biological samples (Feng Xiao-zhen, 2007).

  • Molecular Physics : The rotation about the phenyl-C bond in 3,5-dibromoethylbenzene, a compound related to 3,5-Dibromobenzenethiol, was studied to understand its rotational potential. This research provides insights into the molecular dynamics of such compounds (Celebre et al., 1988).

  • Organometallic Chemistry : Synthesis of polystannylated and polychloromercurio benzene derivatives, starting from dibromobenzene compounds, demonstrates the potential of such compounds in organometallic chemistry. These derivatives have applications in materials science and catalysis (Rot et al., 2000).

  • Medicinal Chemistry : The synthesis and pharmacological evaluation of analogues of 3,5-dibromobenzene as antimitotic agents highlight the potential of these compounds in drug development. The study describes the process of developing compounds that demonstrate efficacy in cell viability and cell proliferation assays (Shetty et al., 2011).

properties

IUPAC Name

3,5-dibromobenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2S/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVGHTVANGAGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619264
Record name 3,5-Dibromobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromobenzenethiol

CAS RN

144450-51-1
Record name 3,5-Dibromobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydroxide (1.96 g, 49 mmol) was added to a solution of S-(3,5-dibromophenyl) diethylthiocarbamate (12 g, 32.7 mmol) (Preparation 47) in methanol (33 ml) and the mixture was heated at reflux for 15 hours. The mixture was cooled to 20° C. and concentrated under reduced pressure. The residue was partitioned between dichloromethane (90 ml) and water (250 ml) and the aqueous layer was further extracted with dichloromethane (90 ml). The combined organic layers were washed with a solution of sodium hydroxide (1N, 100 ml). The combined aqueous layers were cooled to 0° C. and the pH was adjusted to 2 by the addition of concentrated hydrochloric acid, giving a white suspension. This suspension was extracted with dichloromethane (2×250 ml) and the combined extracts were washed with brine (25 ml), dried over magnesium sulphate, filtered and concentrated under reduced pressure to leave the title compound as a yellow solid (6.7 g).
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
S-(3,5-dibromophenyl) diethylthiocarbamate
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
CCN(CC)C(=O)Sc1cc(Br)cc(Br)c1
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dibromobenzenethiol
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3,5-Dibromobenzenethiol
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3,5-Dibromobenzenethiol
Reactant of Route 4
3,5-Dibromobenzenethiol
Reactant of Route 5
3,5-Dibromobenzenethiol
Reactant of Route 6
3,5-Dibromobenzenethiol

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